N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine
Description
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine is a synthetic compound featuring a glycine residue conjugated to a 4-oxobutanoyl backbone, which is further modified with an imidazole-containing ethylamino group. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole-mediated interactions are critical.
Properties
CAS No. |
192382-42-6 |
|---|---|
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H16N4O4/c16-9(1-2-10(17)14-6-11(18)19)13-4-3-8-5-12-7-15-8/h5,7H,1-4,6H2,(H,12,15)(H,13,16)(H,14,17)(H,18,19) |
InChI Key |
OVIDMYOQEQTVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine typically involves multiple steps. One common approach is the condensation of glycine with an imidazole derivative under controlled conditions. The reaction often requires the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues from N-Glycinamide Oxazolidinone Derivatives ()
Compounds such as 4h , 4i , and 4j share functional similarities with the target compound, including glycine-derived amide linkages and heterocyclic systems. Key differences include:
- Core Structure: The target compound uses a linear 4-oxobutanoyl backbone, whereas analogs like 4h and 4j incorporate oxazolidinone rings (a five-membered lactam), which confer rigidity and are associated with antibacterial activity .
- Substituents: The imidazole group in the target compound contrasts with hydroxyl or methylamino groups in 4h and 4i, respectively. For example, 4i contains an N-methylglycine residue, which reduces polarity compared to the unmodified glycine in the target compound .
- Synthesis: Both classes utilize amide coupling (e.g., general procedure A in ), but the oxazolidinone derivatives require additional cyclization steps, complicating their synthesis relative to the target compound .
Ethyl Benzoate Derivatives ()
Compounds like I-6230 and I-6232 feature ethyl benzoate scaffolds with phenethylamino linkages and heterocyclic substituents (e.g., pyridazine). Comparisons include:
- Heterocyclic Moieties : While imidazole (target) and pyridazine (I-6230 ) both participate in π-π interactions, pyridazine’s electron-deficient nature may reduce hydrogen-bonding capacity compared to imidazole .
- Solubility : The glycine residue in the target compound increases hydrophilicity, contrasting with the lipophilic ethyl ester groups in I-6230 , which may improve membrane permeability but reduce aqueous solubility .
Pegargiminase ()
Pegargiminase (USAN: Pegargiminase) incorporates a 4-oxobutanoyl group conjugated to poly(oxyethylene) (PEG) chains. Key contrasts include:
- Functionalization : The target compound’s imidazole and glycine groups are replaced with PEG chains in Pegargiminase, which enhance solubility and prolong half-life but may reduce target specificity .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis is less complex than oxazolidinone derivatives () but may require optimization for imidazole stability during amide coupling.
- Bioactivity Potential: The imidazole moiety could confer advantages in targeting metalloenzymes (e.g., carbonic anhydrase) compared to pyridazine or oxazolidinone-based analogs .
Biological Activity
Chemical Structure and Synthesis
N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine is characterized by its unique imidazole-containing side chain, which may influence its interactions with biological targets. The synthesis typically involves a multi-step organic reaction process that incorporates the imidazole moiety into the glycine backbone. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds suggest a reliance on standard peptide coupling techniques and protective group strategies to achieve the desired structure.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing imidazole have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase I and modulation of cellular signaling pathways. A study evaluating related compounds demonstrated cytotoxic effects against several cancer cell lines (MDA-MB-231, SUIT-2, HT-29), highlighting their potential as chemotherapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to increase sub-G1 cell populations, indicating apoptosis. Morphological assessments confirmed apoptosis via Hoechst staining .
- Enzyme Inhibition : Imidazole derivatives often interact with enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.
Pharmacological Studies
Pharmacological studies have explored the effects of this compound on various biological systems. For example:
- In Vitro Studies : Compounds structurally related to this compound have demonstrated activity against human DNA topoisomerase I, suggesting potential applications in cancer therapy .
Case Studies
- Cytotoxicity Assessment : A recent study synthesized a series of imidazole-containing compounds and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications to the imidazole ring significantly affected potency, with some derivatives outperforming traditional chemotherapeutics like cisplatin .
- Mechanistic Insights : Another investigation into similar compounds revealed that they could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Summary
| Property | Observation |
|---|---|
| Cytotoxicity | Effective against MDA-MB-231, SUIT-2, HT-29 cells |
| Mechanism | Induces apoptosis via ROS generation |
| Enzyme Interaction | Inhibits human DNA topoisomerase I |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
